Dimethyl cyclobutane-1,3-dicarboxylate

Description

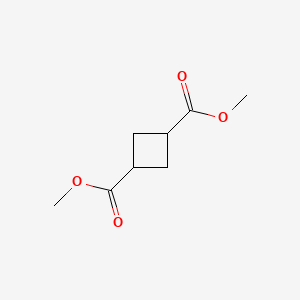

Structure

3D Structure

Properties

IUPAC Name |

dimethyl cyclobutane-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-11-7(9)5-3-6(4-5)8(10)12-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPHHNLWGXBMKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301240165 | |

| Record name | 1,3-Cyclobutanedicarboxylic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90199-98-7 | |

| Record name | 1,3-Cyclobutanedicarboxylic acid, dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90199-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclobutanedicarboxylic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Cyclobutane Chemistry

The journey into the chemistry of cyclobutanes began in the early 20th century. The parent compound, cyclobutane (B1203170), was first synthesized in 1907 by James Bruce and Richard Willstätter through the hydrogenation of cyclobutene. Early investigations into cyclobutanes were marked by the challenges presented by their inherent ring strain. The bond angles in a flat cyclobutane ring would be 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This deviation results in angle strain, making the ring less stable than its acyclic counterpart, butane, or larger cycloalkanes like cyclohexane. researchgate.net

The instability and unique reactivity conferred by this ring strain made cyclobutanes a subject of intense academic interest. Over the decades, chemists developed new and more efficient methods for their synthesis. nih.gov Strained carbocyclic molecules like cyclobutane derivatives have become recognized as highly useful and versatile tools in organic synthesis. nih.gov Key among these methods are [2+2] cycloaddition reactions, particularly photochemical cycloadditions, which allow for the direct formation of the four-membered ring from two alkene units. nih.govnih.gov The development of such synthetic strategies transformed cyclobutane derivatives from chemical curiosities into accessible and valuable building blocks for creating complex molecular architectures. rsc.org

Structural Significance of the Cyclobutane 1,3 Dicarboxylate Core

The structure of the cyclobutane (B1203170) ring is not flat. To alleviate some of the torsional strain that would result from eclipsing hydrogen atoms in a planar conformation, the ring puckers into a folded shape. nih.gov This puckering is a fundamental characteristic of the cyclobutane system. chemicalbook.com The introduction of substituents, such as in the cyclobutane-1,3-dicarboxylate core, further influences the ring's conformation and properties.

Overview of Research Trajectories for Dimethyl Cyclobutane 1,3 Dicarboxylate and Its Derivatives

Dimethyl cyclobutane-1,3-dicarboxylate and its parent diacid are primarily utilized as versatile building blocks in organic synthesis and materials science. The defined stereochemistry and the presence of two reactive functional groups make them ideal starting points for constructing more elaborate molecules.

A significant research trajectory involves the use of the corresponding diacid, cyclobutane-1,3-dicarboxylic acid (CBDA), as a monomer for polymer synthesis. nih.gov The semi-rigid nature of the cyclobutane (B1203170) core can impart unique properties, such as enhanced thermal and chemical stability, to the resulting polymers. For instance, α-truxillic acid, a substituted 2,4-diphenylcyclobutane-1,3-dicarboxylic acid, has been used to create a series of semi-crystalline polymers known as poly-α-truxillates. nih.gov These materials have demonstrated stabilities comparable to common polymers like PET (polyethylene terephthalate), showcasing the potential of the CBDA core in advanced materials development. nih.gov

Furthermore, the synthesis of derivatives of this core structure is of high interest in medicinal chemistry. Research has demonstrated the stereoselective synthesis of cis-1,3-disubstituted cyclobutane derivatives as novel kinase inhibitors, which are a class of drugs that can interfere with cancer cell signaling. nih.gov While this research may not use the dimethyl ester directly, it underscores the importance of the 1,3-disubstituted cyclobutane scaffold as a pharmacophore. The ability to precisely control the synthesis of these strained carbocycles, including multi-substituted derivatives, continues to be an active area of investigation, driven by strain-releasing functionalization of highly strained precursors like bicyclo[1.1.0]butanes. nih.govrsc.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₈H₁₂O₄ | nih.gov |

| Molecular Weight | 172.18 g/mol | nih.gov |

| Canonical SMILES | COC(=O)C1CC(C1)C(=O)OC | nih.gov |

| InChIKey | NHPHHNLWGXBMKP-UHFFFAOYSA-N | nih.gov |

| CAS Number | 90199-98-7 | nih.gov |

Mechanistic Investigations of Reactions Involving Dimethyl Cyclobutane 1,3 Dicarboxylate

Elucidation of Photochemical [2+2] Cycloaddition Mechanisms

The photochemical [2+2] cycloaddition is a primary method for synthesizing cyclobutane (B1203170) rings. This reaction involves the union of two olefin units under the influence of ultraviolet light. The mechanism is dependent on the electronic state of the reacting species. When one of the alkene components is promoted to a triplet excited state by a photosensitizer, the reaction often proceeds via a stepwise mechanism involving a 1,4-biradical intermediate. This intermediate can undergo bond rotation, which may lead to a mixture of stereoisomers.

Alternatively, direct irradiation can lead to a singlet excited state, which may proceed through a concerted [π2s + π2a] pathway, as allowed by the Woodward-Hoffmann rules, or via a singlet biradical or zwitterionic intermediate. The specific pathway and the resulting stereochemistry of the cyclobutane product are influenced by the nature of the substituents on the reacting alkenes. For instance, the photocycloaddition involving α,β-unsaturated esters, precursors to compounds like dimethyl cyclobutane-1,3-dicarboxylate, is a complex process. The reaction can compete with other photochemical pathways, and the regioselectivity (head-to-head vs. head-to-tail dimerization) is a critical aspect that depends on electronic and steric factors of the reactants. acs.org

Role of Intermediates in Cyclobutane Formation (e.g., Zwitterionic, Radical)

The formation of the cyclobutane ring can proceed through different types of reactive intermediates, primarily radical and zwitterionic species, depending on the reactants and conditions.

Zwitterionic Intermediates: In reactions involving donor-acceptor cyclopropanes (DACs) activated by a Lewis acid such as GaCl₃, a formal [2+2] cycloaddition can occur to form a four-membered ring. This process proceeds through the generation of 1,2-zwitterionic intermediates. researchgate.net Similarly, the reaction of diazo compounds, such as dimethyl diazomalonate, with certain alkenes can lead to cyclobutane structures. researchgate.net These reactions can be understood through the formation of zwitterionic intermediates, which can subsequently cyclize. researchgate.netmdpi.com The formation of zwitterions is particularly favored in reactions involving polar reactants, and the stepwise nature of this mechanism can be confirmed by computational studies and the influence of solvent polarity on reaction stereoselectivity. mdpi.com

Radical Intermediates: A prominent pathway for cyclobutane synthesis that ensures high stereospecificity involves the formation of 1,4-biradical intermediates. acs.org For example, the transformation of certain pyrrolidines into cyclobutanes proceeds through the release of N₂ from a 1,1-diazene intermediate. This step is rate-determining and forms an open-shell singlet 1,4-biradical. acs.org The subsequent collapse of this biradical to form the cyclobutane ring is a barrierless process. This rapid ring closure prevents bond rotation within the intermediate, thus preserving the stereochemistry of the starting material in the final product. acs.org This mechanism contrasts with pathways involving longer-lived triplet biradicals where stereochemical information can be lost.

Mechanochemistry and Force-Modified Reaction Pathways in Cyclobutane Systems

Mechanochemistry explores how mechanical force can influence chemical reactions, often leading to outcomes different from those observed under thermal conditions. For cyclobutane systems, single-molecule force spectroscopy (SMFS) has been a key technique to investigate their mechanical stability and force-modified reaction pathways. nsf.gov

In these experiments, polymers containing cyclobutane mechanophores are stretched, and the force required to induce a chemical transformation, such as ring-opening, is measured. Studies on ladder-type cyclobutane mechanophores—polymers with multiple fused rings—have shown that the threshold force required to break the first bond in the cyclobutane ring correlates with the activation energy of that bond. nsf.gov These forces are substantial, often in the range of 1800 to 2200 piconewtons (pN). nsf.gov

Computational modeling using force-modified potential energy surfaces complements these experiments. These calculations show how an external force alters the energy landscape of the reaction, lowering the activation barrier for ring-opening. The research indicates that the activation of these ladder-type mechanophores proceeds via similar early transition states, regardless of the structure of adjacent fused rings. nsf.gov This fundamental understanding aids in the design of new force-responsive materials where mechanical stress can trigger a specific chemical response. nsf.gov

Table 1: Threshold Forces for Ring Opening in Ladder-Type Cyclobutane Mechanophores This table presents data from single-molecule force spectroscopy (SMFS) experiments on different cyclobutane-based mechanophores, showing the force required to initiate ring-opening.

| Mechanophore | Configuration | Threshold Force (pN) |

|---|---|---|

| LD | exo | 1910 ± 14 |

| NLD | exo | 1920 ± 25 |

| BLD | endo | 1800 ± 37 |

Data sourced from SMFS measurements reported in literature. nsf.gov LD, BLD, and NLD represent different ladder-type mechanophores.

Analysis of Regioselectivity and Stereospecificity in Cyclobutane-forming Reactions

Controlling the regioselectivity and stereospecificity is a central challenge in the synthesis of polysubstituted cyclobutanes like this compound. The outcome is highly dependent on the reaction mechanism and the nature of the intermediates involved.

Stereospecificity: The stereochemical outcome of a cyclobutane-forming reaction is often a direct reflection of its mechanism.

Via Radical Intermediates: Reactions that proceed through a singlet 1,4-biradical that collapses in a barrierless fashion are highly stereoretentive. acs.org The rapid closure of the ring prevents isomerization, preserving the original stereochemistry.

Via Zwitterionic Intermediates: In contrast, stepwise reactions involving zwitterionic intermediates can show variable stereoselectivity. mdpi.com Experimental studies have demonstrated a significant influence of solvent polarity on the stereoselectivity of cycloadditions, which supports the presence of a polar, zwitterionic intermediate. mdpi.com

Thermal Reactions: In the thermal decomposition of compounds like dimethyl cyclobutane-1,2-dicarboxylates, there is a competition between the desired cycloreversion (cracking) and cis-trans isomerization. The ratio of the rate constants for these two processes (k_c/k_i) indicates the degree of stereochemical loss. For dimethyl cyclobutane-1,2-dicarboxylates, this ratio is low (3–4), while substitution at the 1 and 2 positions with methyl groups dramatically increases it to over 200, indicating that substituents can suppress isomerization and preserve stereochemistry. rsc.org

Regioselectivity: The regioselectivity of cycloaddition reactions is dictated by the electronic and steric properties of the reactants. In the formation of 1,3-disubstituted cyclobutanes, such as the target molecule, the orientation of the reacting partners determines whether the cis or trans isomer is formed. In more complex systems, such as the functionalization of bicyclo[1.1.0]butanes (BCBs), pre-installed functional groups can direct the outcome. For example, a boronate group on a BCB can control both the regio- and diastereoselectivity of 1,3-carbodifunctionalization reactions, leading to specific 1,1,3-trisubstituted cyclobutanes. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the stable conformations and electronic properties of molecules like dimethyl cyclobutane-1,3-dicarboxylate. Such calculations can predict bond lengths, bond angles, and dihedral angles for both the cis and trans isomers of the molecule.

For a molecule with a strained cyclobutane (B1203170) ring, these calculations can elucidate the degree of ring puckering and the orientation of the ester substituents. The electronic structure, including the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dictates the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. While specific DFT calculations for this compound are not readily found, studies on similar acrylate (B77674) dimers have utilized methods like B3LYP/6-31G* to predict their electronic structures and reaction energetics.

Table 1: Representative Theoretical Data for Related Cyclobutane Systems

| Parameter | Typical Calculated Value/Observation | Significance for this compound |

|---|---|---|

| Ring Puckering Angle | Varies; cyclobutane itself is puckered. | Determines the axial/equatorial positioning of substituents, affecting steric and electronic interactions. |

| C-C-C Bond Angles | ~88-90° in the ring. | Deviation from the ideal 109.5° for sp³ carbons indicates significant ring strain. |

| HOMO-LUMO Gap | Typically in the range of 4-6 eV for similar organic molecules. | A smaller gap suggests higher reactivity, particularly towards nucleophilic or electrophilic attack. |

Note: The data in this table are illustrative for cyclobutane systems and not from specific calculations on this compound.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and orbital-orbital interactions within a molecule. It provides a detailed picture of hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital.

In this compound, NBO analysis would be expected to reveal several key interactions:

n-π* interactions: Delocalization of lone pair electrons (n) from the oxygen atoms of the carbonyl groups into the anti-bonding π* orbitals of the C=O double bonds.

σ-π* interactions: Interactions between the σ orbitals of the cyclobutane ring and the π* orbitals of the ester groups, which can influence the electronic communication between the ring and its substituents.

By quantifying the energy of these interactions, NBO analysis helps to explain the conformational preferences and the electronic effects of the substituents on the cyclobutane ring.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying the various intermolecular interactions within a crystal lattice. This method maps properties like the normalized contact distance (d_norm) onto the molecular surface, providing a detailed picture of how molecules pack together.

For this compound, a Hirshfeld analysis would identify and quantify the following types of contacts:

H···H contacts: Typically the most abundant type of contact, representing van der Waals forces.

O···H contacts: These indicate the presence of weak C-H···O hydrogen bonds, which are crucial in directing the supramolecular assembly. The red spots on a d_norm map highlight these close contacts. researchgate.net

By generating 2D fingerprint plots from the Hirshfeld surface, the percentage contribution of each type of interaction to the total crystal packing can be determined. For instance, in related organic crystals, H···H contacts can account for a significant portion of the interactions, followed by O···H and C···H contacts. researchgate.net This analysis is essential for understanding the physical properties of the solid state, such as melting point and solubility, and for crystal engineering.

Force-Modified Potential Energy Surface Calculations for Mechanochemical Reactions

Mechanochemistry explores how mechanical force can induce chemical reactions. Computational methods, such as force-modified potential energy surface calculations (e.g., CoGEF), are used to predict how molecules like this compound might react under mechanical stress. The cyclobutane ring is a known mechanophore, a functional group that can undergo a predictable chemical transformation in response to an external force.

Studies on various cyclobutane mechanophores have shown that applying an external force, for example through polymer chain stretching in ultrasonic experiments, can lower the activation barrier for the [2+2] cycloreversion reaction, breaking the cyclobutane ring. researchgate.netacs.org The reactivity of the mechanophore is sensitive to its structure. acs.org

Table 2: Factors Influencing Mechanochemical Reactivity of Cyclobutane Derivatives

| Factor | Influence on Reactivity | Relevance to this compound |

|---|---|---|

| Stereochemistry | cis vs. trans substitution affects how force is transmitted to the scissile bonds. | The cis and trans isomers of this compound would be expected to exhibit different mechanochemical reactivities. |

| Substituent Effects | Electron-withdrawing or sterically bulky groups can alter the stability of the transition state. | The dimethyl ester groups would electronically influence the ring-opening reaction. |

| Polymer Attachment Points | The regiochemistry of how the molecule is attached within a polymer chain significantly impacts force transduction. researchgate.net | If used as a mechanophore, the attachment points on the cyclobutane ring would be critical for its function. |

Computational models reliably predict trends in mechanophore reactivity, making them a valuable tool for designing new force-responsive materials. acs.org

Spectroscopic Property Prediction through Computational Methods

Computational chemistry is widely used to predict spectroscopic data, which serves as a valuable aid in the experimental characterization of compounds.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. This is particularly useful for distinguishing between the cis and trans isomers of this compound, as the chemical shifts of the ring protons and carbons would be highly sensitive to their stereochemical environment.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as the characteristic C=O stretching of the ester groups (expected around 1740 cm⁻¹) and the vibrations of the cyclobutane ring itself. acs.org Comparing the calculated spectrum with the experimental one helps to confirm the structure and identify functional groups.

While specific predicted spectra for this compound are not available in the reviewed literature, the methodology is standard in computational chemistry and would be a routine part of a thorough theoretical investigation of this compound.

Applications in Advanced Materials and Chemical Synthesis

Building Blocks for Polymer Synthesis

The bifunctional nature of dimethyl cyclobutane-1,3-dicarboxylate, possessing two reactive ester groups, allows it to serve as a monomer in step-growth polymerization. The semi-rigid cyclobutane (B1203170) core is a key feature, influencing the properties of the resulting polymer chains.

This compound is a monomer used in the synthesis of polyesters through transesterification reactions with diols. The resulting polymers, which can be described as poly-α-truxillates, benefit from the inclusion of the cyclobutane ring in their backbone. nih.gov The synthesis involves condensation between the diacid form, cyclobutane-1,3-diacid (CBDA), and various diols such as ethylene (B1197577) glycol and 1,4-butanediol. nih.gov These cyclobutane-containing polyesters (CBPs) have been shown to be semi-crystalline materials. nih.gov

Research into related cycloaliphatic esters, such as dimethyl 1,4-cyclohexane dicarboxylate (DMCD), provides insights into how these structures affect polyester (B1180765) properties. For instance, the incorporation of small amounts of DMCD into poly(trimethylene terephthalate) (PTT) has been shown to enhance mechanical properties, increasing tensile strength by up to 15% while maintaining the initial modulus. researchgate.net The properties of fully aliphatic polyesters change notably based on the cis/trans isomeric ratio of the cycloaliphatic rings, with trans-rich polymers being semicrystalline and low-trans polymers being amorphous. researchgate.net Similarly, the stereochemistry of the cyclobutane-1,3-dicarboxylate unit is expected to significantly influence the final properties of the polyester. Preliminary thermal, chemical, and photochemical stability tests on polyesters derived from α-truxillic acid (a diphenyl-substituted cyclobutane-1,3-dicarboxylic acid) showed that they exhibited stabilities comparable to the widely used poly(ethylene terephthalate) (PET). nih.gov

Table 1: Properties of Polyesters with Cycloaliphatic Monomers

| Polymer System | Cycloaliphatic Monomer | Key Finding | Reference |

|---|---|---|---|

| Poly-α-truxillates | α-Truxillic Acid | Semi-crystalline materials with stability comparable to PET. | nih.gov |

| PTT Co-polyester | Dimethyl 1,4-cyclohexane dicarboxylate (DMCD) | Increased tensile strength by up to 15% with 2 mol% DMCD. | researchgate.net |

While dianhydrides are the direct precursors for polyimides, the cyclobutane moiety, as found in this compound, is a critical structural component for creating high-performance polymers, including colorless polyimides (PIs). The rigid cyclobutane unit is instrumental in developing materials with low coefficients of thermal expansion (CTE). researchgate.net For example, 1,3-dimethyl-1,2,3,4-cyclobutane tetracarboxylic dianhydride (DM-CBDA), a related structure, has been synthesized to produce low-CTE polyimide films. researchgate.net A polyimide film based on DM-CBDA and the diamine TFMB exhibited a CTE value of 28.1 × 10⁻⁶ /K, a significant reduction compared to a standard 6FDA-TFMB system. researchgate.net

The high reactivity of monomers like 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA) is attributed to the ring strain of the acid anhydride (B1165640) groups connected to the central cyclobutane unit. researchgate.net This high polymerizability allows for the formation of high molecular weight polyimide precursors. researchgate.net Furthermore, wholly cycloaliphatic polyimides, such as those produced from CBDA and trans-1,4-cyclohexanediamine (CHDA), can achieve both a low CTE (26 ppm K⁻¹) and a considerably low dielectric constant (2.66). researchgate.net These properties are highly desirable for applications such as plastic substrates in display devices. researchgate.net

Polymerization shrinkage, the volume reduction that occurs during the transformation of monomers into a polymer network, is a critical factor in many material applications. uobaghdad.edu.iq This phenomenon is primarily caused by the replacement of longer-range van der Waals forces between monomer units with shorter covalent bonds in the polymer chain. uobaghdad.edu.iq

Coordination Chemistry and Metal-Organic Frameworks

Following hydrolysis of its ester groups to the corresponding dicarboxylate anion, the cyclobutane-1,3-dicarboxylate moiety becomes an effective ligand for constructing coordination polymers and metal-organic frameworks (MOFs). The carboxylate groups provide the necessary binding sites for metal ions, while the cyclobutane ring acts as a rigid or semi-rigid spacer, dictating the geometry and dimensionality of the resulting framework.

The parent acid, cyclobutane-1,3-dicarboxylic acid, and its derivatives are utilized as ligands in coordination chemistry. nih.gov The dicarboxylate anion can coordinate to metal centers in various modes. A common mode is chelation, where both carboxylate groups from a single ligand bind to the same metal center. However, it can also act as a bridging ligand, linking two different metal centers to form extended networks. capes.gov.br

An interesting example is seen with 1,1-cyclobutane dicarboxylate (a positional isomer), which typically binds as a chelate. However, it has been shown to adopt an unusual bridging coordination mode in the presence of ancillary ligands like water or ammonia (B1221849) on a Ruthenium(II) center. capes.gov.br This bridging is stabilized by intramolecular hydrogen bonds between the ancillary ligand and the non-coordinating oxygen atoms of the carboxylate groups. capes.gov.br This demonstrates how the coordination behavior can be tuned by other components in the system. The cyclobutane scaffold itself is chemically stable, tolerating both acidic and basic conditions, which is a valuable property for a building block in materials synthesis. nih.gov

The use of cyclobutane dicarboxylate ligands with various metal ions leads to the formation of coordination polymers with diverse structures. The specific metal ion and the isomeric form of the ligand influence the final architecture of the polymer.

For example, reactions involving cyclobutane-1,1-dicarboxylic acid (H2Cbdc) with chromium(III) nitrate (B79036) and salts of alkaline-earth metals have been studied. When Ba(Cbdc) was used, a 2D polymeric compound, {Ba2[Cr2(OH)2(Cbdc)4(H2O)5] · 3H2O}n, was formed. In this structure, binuclear tetraanionic units of [Cr2(OH)2(Cbdc)4]⁴⁻ are linked into a two-dimensional network by the barium ions. rcsi.science In contrast, substituting the larger Ba²⁺ ion with the smaller Ca²⁺ ion resulted in the formation of a 1D coordination polymer, {[Ca2[Cr2(OH)2(Cbdc)4(H2O)6] · 8H2O}n. rcsi.science This highlights how the choice of the metal ion can control the dimensionality of the resulting polymer. In another example, dinuclear ruthenium(II) complexes with bridging 1,1-cyclobutane dicarboxylate ligands were formed and characterized by X-ray crystallography, confirming that the dinuclear structure is maintained in solution. capes.gov.br

Table 2: Examples of Coordination Polymers with Cyclobutane Dicarboxylate Ligands

| Metal Ions | Ligand | Resulting Structure | Dimensionality | Reference |

|---|---|---|---|---|

| Ba(II), Cr(III) | cyclobutane-1,1-dicarboxylate | {Ba2[Cr2(OH)2(Cbdc)4(H2O)5] · 3H2O}n | 2D Polymer | rcsi.science |

| Ca(II), Cr(III) | cyclobutane-1,1-dicarboxylate | {[Ca2[Cr2(OH)2(Cbdc)4(H2O)6] · 8H2O}n | 1D Polymer | rcsi.science |

Synthetic Intermediates for Complex Organic Molecules

The inherent ring strain of approximately 26 kcal/mol in the cyclobutane core, combined with the reactivity imparted by the diester functionalities, makes this compound an attractive starting point for the synthesis of more complex molecular architectures.

This compound and its corresponding diacid serve as key precursors for a wide array of substituted cyclobutane derivatives. The ester groups can be readily hydrolyzed to the dicarboxylic acid, which can then be converted into other functional groups, or they can participate directly in reactions such as transesterification. The cyclobutane ring itself, while strained, is stable enough for laboratory handling but can be induced to open under specific conditions, leading to complex linear or macrocyclic structures. uwo.ca

One prominent method for synthesizing the core structure involves the [2+2] photodimerization of suitable precursors. For example, a renewable building block, (1α,2α,3β,4β)-2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylic acid (CBDA-5), was successfully synthesized from furfural, a biomass-derived aldehyde. acs.org The process involved a Knoevenagel condensation followed by esterification and a solvent-free photodimerization of the resulting ethyl 2-furanacrylate. acs.org This approach highlights a sustainable route to functionalized cyclobutane-1,3-dicarboxylic acids. Similarly, α-truxillic acid (2,4-diphenylcyclobutane-1,3-dicarboxylic acid) can be readily synthesized from the photodimerization of trans-cinnamic acid. nih.gov

The resulting cyclobutane dicarboxylic acids or their esters are robust platforms for further modification. For instance, cyclobutane tetracarboxylic dianhydrides have been used to synthesize a variety of diacids through reactions with nucleophiles like amines and alcohols, showcasing the versatility of the cyclobutane scaffold in generating a library of derivatives. proquest.com These derivatives are not merely chemical curiosities; they are building blocks for new materials, such as polyimides and polyesters. nih.govproquest.com

| Precursor Type | Synthetic Method | Resulting Derivative Class | Potential Application | Reference |

|---|---|---|---|---|

| trans-Cinnamic Acid | [2+2] Photocyclization | α-Truxillic Acid (a diphenyl-cyclobutane-1,3-dicarboxylic acid) | Polymer building block | nih.gov |

| Furfural / Malonic Acid | Knoevenagel condensation followed by [2+2] photodimerization | 2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylic acid | Renewable material precursor | acs.org |

| Cyclobutane Tetracarboxylic Dianhydride | Nucleophilic attack (hydrolysis, aminolysis) | Various cyclobutane-containing diacids | Polyimide synthesis | proquest.com |

The rigid and stereochemically complex nature of the cyclobutane ring makes it an interesting scaffold for the design of bioactive molecules. The defined three-dimensional arrangement of substituents on the ring can facilitate precise interactions with biological targets. Methodologies like "activity-directed synthesis" aim to discover new bioactive compounds and the routes to make them simultaneously. whiterose.ac.uknih.gov In such approaches, a versatile starting material can be subjected to various reaction conditions, with the outcomes screened for biological activity, guiding the synthesis toward potent molecules. whiterose.ac.uk

While direct biological activity of this compound is not extensively documented, its role as a precursor to bioactive scaffolds is significant. The parent diacid, cyclobutane-1,3-dicarboxylic acid, and its derivatives are recognized as valuable building blocks. For example, cinnamic acids, the precursors to certain diphenyl-cyclobutane dicarboxylic acids, are known to have a wide range of biological activities, and their derivatives are actively studied. researchgate.net The cyclobutane core serves to create a semi-rigid structure that can be used to build molecules with specific shapes and functionalities capable of acting as ligands for biological receptors. nih.gov The discovery of submicromolar ligands for the androgen receptor based on scaffolds with no previous annotated activity demonstrates the power of exploring novel chemical structures in drug discovery, a role for which cyclobutane derivatives are well-suited. nih.gov

Development of Mechanically Responsive Materials (Mechanophores)

A fascinating application for the cyclobutane core lies in the field of mechanochemistry, where mechanical force is used to induce chemical transformations. The cyclobutane ring is a classic example of a "mechanophore"—a molecular unit that undergoes a specific, predictable reaction when placed under mechanical stress within a polymer chain. acs.orgduke.edunih.gov

The primary mechanochemical reaction for cyclobutanes is a [2+2] cycloreversion. acs.orgnih.gov When a polymer chain containing a cyclobutane mechanophore is subjected to an elongational force, such as from pulsed ultrasound in solution, the mechanical energy is channeled to the mechanophore. duke.eduresearchgate.net This force lowers the activation energy barrier for the ring-opening reaction, causing the cyclobutane ring to cleave into two new olefin units. acs.org Research has shown that this process is not concerted but proceeds through a 1,4-diradical intermediate. acs.orgduke.edunih.gov

This transformation can be used to create "smart" materials that respond to mechanical stress in a constructive way. For example, researchers have incorporated cyclobutane-bearing units, such as bicyclo[4.2.0]octane, into polyester backbones. acs.orgnih.gov Upon sonication, the mechanochemical ring-opening generates α,β-unsaturated esters along the polymer chain. acs.org These newly formed reactive groups can then participate in secondary reactions, such as thiol-ene conjugate addition, to form cross-linked polymer networks or new functionalized copolymers. acs.orgnih.gov This process can lead to macroscopic changes, such as a liquid-to-solid transition in a polymer solution under shear. nih.gov

The reactivity of a cyclobutane mechanophore can be tuned by its substituents. researchgate.net Studies comparing different derivatives have shown that the force required for activation and the subsequent reaction kinetics depend on the stereochemistry and electronic nature of the groups attached to the ring. researchgate.netnsf.gov While research has often focused on more complex, fused cyclobutane systems, the fundamental principles are directly applicable to polymers functionalized with simpler units like this compound. researchgate.netnsf.govacs.org

| Finding | Methodology | Significance | Reference |

|---|---|---|---|

| Mechanochemical [2+2] cycloreversion of cyclobutane proceeds via a 1,4-diradical intermediate. | Analysis of product stereochemistry from sonication of polymers containing bicyclo[4.2.0]octane units. | Provides fundamental mechanistic insight into the force-induced reaction pathway. | acs.orgduke.edunih.gov |

| Ring-opening can create reactive α,β-unsaturated esters for "constructive" chemistry (e.g., cross-linking). | Pulsed ultrasound activation of polyesters followed by thiol-ene conjugate addition. | Demonstrates the use of mechanophores to create stress-responsive and self-healing materials. | acs.orgnih.gov |

| Activation force for ladder-type cyclobutane mechanophores can be quantified. | Single Molecule Force Spectroscopy (SMFS). | Allows for quantitative structure-reactivity relationship studies to design mechanophores with specific force responses. | nsf.govacs.org |

| Mechanophore structure (substituents, stereochemistry) significantly impacts mechanochemical reactivity. | Comparison of molecular weight thresholds for activation of polymers with different chain-centered mechanophores. | Enables the rational design of mechanophores for targeted applications by tuning their chemical structure. | researchgate.net |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare dimethyl cyclobutane-1,3-dicarboxylate, and how do reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via esterification of cyclobutane-1,3-dicarboxylic acid with methanol under acidic catalysis. Alternatively, [2+2] photocycloaddition of dimethyl acetylenedicarboxylate derivatives can form the cyclobutane ring. Key parameters include temperature (80–120°C for esterification), solvent polarity (e.g., dichloromethane for cycloaddition), and catalyst selection (e.g., BF₃ for photocycloaddition control). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze cyclobutane ring proton coupling patterns (e.g., axial/equatorial protons at δ 1.5–3.0 ppm) and ester carbonyl signals (δ 165–175 ppm).

- IR Spectroscopy : Confirm ester C=O stretches (~1740 cm⁻¹) and cyclobutane ring vibrations (700–800 cm⁻¹).

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 216.23) and fragmentation patterns.

- Melting Point : Compare with literature values (±2°C tolerance). Cross-referencing with databases ensures consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes during cyclobutane ring-opening reactions mediated by this compound?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., nucleophilic attack vs. radical mechanisms). Systematic approaches include:

- Isotopic Labeling : Track oxygen migration using ¹⁸O-labeled esters to distinguish hydrolysis pathways.

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-determining steps.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict transition states and regioselectivity. Cross-validate with experimental data from analogous cyclobutane esters .

Q. What advanced catalytic systems enhance stereoselectivity in cyclobutane derivatives synthesized from this compound?

- Methodological Answer :

- Chiral Organocatalysts : Proline-derived catalysts induce enantioselectivity in Michael additions (e.g., >90% ee achieved with Jørgensen-Hayashi catalysts).

- Metal Complexes : Ru(II)-pybox complexes enable asymmetric [2+2] photocycloadditions by controlling diradical intermediates.

- Solvent Engineering : Use chiral ionic liquids (e.g., L-prolinate salts) to stabilize transition states. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .

Q. How do solvent polarity and temperature gradients affect [2+2] photocycloaddition efficiency with this compound?

- Methodological Answer :

- Solvent Polarity : Non-polar solvents (e.g., hexane) favor dimerization by reducing solvent-quenching of excited states. Polar aprotic solvents (e.g., acetonitrile) may stabilize charge-transfer intermediates.

- Temperature Control : Low temperatures (-20°C to 0°C) suppress side reactions (e.g., thermal [4+2] cycloadditions). Use cryostatic reactors for precise control.

- Light Source Optimization : UV-A (365 nm) lamps with Pyrex filters minimize undesired photodegradation. Quantum yield calculations (via actinometry) guide wavelength selection .

Q. What mechanistic insights guide the design of cyclobutane-based polymers using this compound?

- Methodological Answer :

- Ring-Strain Utilization : Leverage cyclobutane’s 26 kcal/mol ring strain for controlled ring-opening polymerization (ROP). Initiate with Grubbs catalysts for living polymerization.

- Crosslinking Strategies : Incorporate dienophiles (e.g., maleimides) for Diels-Alder-mediated network formation.

- Thermal Analysis : Use DSC to monitor glass transition temperatures (Tg) and TGA to assess thermal stability (>200°C for most polycyclobutanes). Theoretical frameworks (e.g., Flory-Stockmayer theory) predict gelation thresholds .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.